molecular formula C21H20F7N3O4S B1667534 Bitopertin CAS No. 845614-11-1

Bitopertin

Cat. No.: B1667534
CAS No.: 845614-11-1
M. Wt: 543.5 g/mol
InChI Key: YUUGYIUSCYNSQR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action: Bitopertin (RG1678) is a non-competitive, selective glycine transporter 1 (GlyT1) inhibitor with an IC50 of 25 nM for human GlyT1b . By blocking glycine reuptake, it elevates synaptic glycine levels, enhancing N-methyl-D-aspartate receptor (NMDAR) activity and modulating heme biosynthesis pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bitopertin involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bitopertin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are often intermediates in further synthetic modifications .

Scientific Research Applications

Bitopertin is an investigational, orally-administered inhibitor of glycine transporter 1 (GlyT1) . It is designed to modulate heme biosynthesis by restricting glycine availability, which decreases the accumulation of protoporphyrin IX (PPIX) . Disc Medicine, Inc. is developing this compound as a potential treatment for hematologic diseases, including erythropoietic porphyrias . As of April 1, 2024, this compound is not approved for use as a therapy in any jurisdiction worldwide .

Erythropoietic Protoporphyria (EPP)

Targeting the Pathophysiology of EPP: this compound targets the underlying pathophysiology of EPP by reducing PPIX levels .
Clinical Trials: this compound has been evaluated in phase 2 clinical trials for patients with EPP . These include the open-label trial BEACON and the randomized, double-blind, placebo-controlled trial AURORA .

AURORA Study:

  • The AURORA study demonstrated statistically significant reductions in PPIX compared to placebo in both 20 mg and 60 mg dose groups .
  • The study also showed improvements in measures of light tolerance in both dose groups, though these did not reach statistical significance compared to placebo .
  • There were dose-dependent reductions in phototoxic reactions with pain, with statistical significance at the 60 mg dose compared to placebo .
  • Dose-dependent improvements were seen in the Patient Global Impression of Change (PGIC), with statistical significance at the 60 mg dose compared to placebo .

BEACON Study:

  • Updated data from BEACON demonstrated significant, consistent reductions in PPIX greater than 40% and improvements in sunlight tolerance .
  • The study showed robust improvements across all measures of sunlight tolerance, including a greater than 3x improvement over historical control of a precedented pivotal endpoint .
  • This compound was generally well-tolerated with stable hemoglobin at both dose levels .
  • The mean cumulative total time in light observed over the 6-month treatment period on days without pain was 222.6 ± 129.3 hours, approximately a 3-fold increase relative to historical control .
  • The proportion of days without symptoms (with sun exposure) increased from 33% during screening to 78% while on treatment, and patient-reported phototoxic reactions decreased by 92% with this compound compared to baseline .
  • Nearly all participants reported their EPP was much better or a little better at the end of the study .

Other Potential Applications

Mechanism of Action

Bitopertin exerts its effects by inhibiting the glycine transporter 1 (GlyT1). This inhibition increases the levels of glycine in the synaptic cleft, which acts as a co-agonist with glutamate at N-methyl-D-aspartate (NMDA) receptors. In erythropoietic protoporphyria, this compound reduces the availability of glycine for heme biosynthesis, thereby decreasing the accumulation of protoporphyrin IX .

Comparison with Similar Compounds

Pharmacokinetics :

  • Half-life: 52 hours in humans, supporting once-daily dosing .
  • Blood-brain barrier penetration confirmed via positron emission tomography (PET), with plasma concentrations correlating to GlyT1 occupancy .

GlyT1 Inhibitors

Structural and Functional Comparisons :

Compound Target Mechanism Selectivity (GlyT1 vs. GlyT2) Clinical Stage
Bitopertin GlyT1 Non-competitive No effect on GlyT2 Phase III (failed in schizophrenia; ongoing in EPP)
ALX-1393 GlyT1 Competitive Selective for GlyT1 Preclinical
Org 24598 GlyT1 Competitive N/A Research use
  • Binding Dynamics : this compound binds GlyT1 via hydrogen bonds and π-stacking, unlike the benzoylpiperazine chemotype inhibitor Cmpd1, which uses distinct interactions .
  • Efficacy : this compound’s prolonged half-life (52h vs. 4–6h in rodents) enables sustained effects, contrasting with shorter-acting inhibitors like ALX-1393 .

Pain Management Agents

Mechanistic and Clinical Comparisons :

Compound Mechanism Efficacy in Neuropathic Pain Half-Life (h) Common Adverse Effects
This compound GlyT1 inhibition Significant in preclinical models (EC50: 0.6–1.1 mg/kg) 52 Dizziness, fatigue
Gabapentin Ca²⁺α2δ inhibition Rapid onset but short duration (t1/2: 5–7h) 5–7 Sedation, dizziness
Pregabalin Ca²⁺α2δ inhibition Faster absorption than gabapentin 6 Weight gain, dizziness
  • Efficacy : In chronic constriction injury (CCI) models, this compound (2 mg/kg) matched gabapentin’s (300 mg/kg) pain relief but with delayed peak effect (4–6h vs. 2h) .
  • Safety : this compound lacks gabapentin’s sedative effects, preserving motor activity and anxiety thresholds .

Iron Chelators in β-Thalassemia

  • Deferiprone : Combined use with this compound blunted hematologic improvements, suggesting iron restriction counteracts this compound’s benefits .

Table 1. Key Preclinical Findings for this compound

Model Dose/Regimen Outcome Reference
β-Thalassemia mice 30 mg/kg/d, 28 days ↓ Spleen weight, ↑ red cell survival
Neuropathic pain 2 mg/kg, single dose ↑ Mechanical threshold (4–6h)
Inflammatory pain 10 mg/kg/d, 7 days ↓ Paw edema, ↑ thermal tolerance

Table 2. Clinical Trial Outcomes

Indication Phase Dose Result Reference
Schizophrenia III 10–60 mg/d Failed primary endpoint
EPP (BEACON) II 20–60 mg/d ↓ PPIX, ↑ light tolerance

Biological Activity

Bitopertin is a selective inhibitor of the glycine transporter type 1 (GlyT1), which has been investigated for its potential therapeutic effects in various neuropsychiatric disorders, particularly schizophrenia and erythropoietic protoporphyria (EPP). By inhibiting glycine reuptake, this compound increases glycine levels in the synaptic cleft, which may enhance NMDA receptor function and improve symptoms associated with these conditions.

This compound's primary mechanism involves the inhibition of GlyT1, leading to increased availability of glycine, an essential co-agonist at NMDA receptors. This modulation is believed to address the hypofunctionality of NMDA receptors observed in schizophrenia, particularly concerning negative symptoms.

Clinical Trials and Findings

A notable study published in JAMA Psychiatry assessed the efficacy of this compound in treating negative symptoms of schizophrenia. The trial involved multiple dosing regimens, with significant findings as follows:

  • Dosing and Efficacy :
    • 10 mg/day : Mean reduction in negative symptoms score was −25% (P = .049).
    • 30 mg/day : Similar reduction of −25% (P = .03).
    • Placebo : Mean reduction was −19% (P not significant).

The results indicated a potential inverted U-shaped dose-response relationship, where lower doses were more effective compared to higher doses (60 mg/day showed no significant difference from placebo) .

Table: Summary of Efficacy Results from Clinical Trials

Dose (mg/day)Mean Reduction in Negative Symptoms Score (%)Statistical Significance
10-25P = .049
30-25P = .03
Placebo-19Not significant

Mechanism and Clinical Impact

In a recent Phase 2 AURORA trial, this compound was evaluated for its efficacy in patients with EPP, a rare genetic disorder characterized by painful phototoxic reactions due to protoporphyrin IX (PPIX) accumulation. The findings demonstrated:

  • Significant reductions in PPIX levels : Approximately 40% reduction in the 60 mg cohort compared to placebo.
  • Improvement in light tolerance and quality of life : Statistically significant improvements were observed across various measures .

Table: Key Findings from AURORA Trial

Dose (mg/day)Reduction in PPIX (%)Improvement in Light ToleranceStatistical Significance
20Not specifiedNominal significanceP = .026
60~40Significant improvementP = .013

Case Studies and Preclinical Evidence

Preclinical studies have supported the clinical findings regarding this compound's biological activity. For example:

  • Chronic Pain Models : this compound has shown efficacy in ameliorating allodynia and hyperalgesia in animal models, suggesting its potential for treating chronic pain conditions .
  • Glycine Concentration Studies : Research indicated that this compound significantly increased glycine concentrations in cerebrospinal fluid without affecting blood levels, which may enhance its therapeutic profile by targeting central nervous system pathways .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Bitopertin’s mechanism of action in hematologic disorders?

  • Answer : Preclinical studies often utilize murine models of β-thalassemia (e.g., Hbbth3/+ mice) to evaluate this compound’s effects on anemia, iron metabolism, and oxidative stress. Key endpoints include hemoglobin levels, reticulocyte counts, and liver iron staining via Prussian blue . For mechanistic insights, in vitro assays measuring glycine uptake inhibition in erythroid progenitor cells or Western blot analysis of heme synthesis markers (e.g., hepcidin, HO-1) are recommended .

Q. How should researchers design dose-response studies for this compound in preclinical models?

  • Answer : Dose optimization should consider species-specific pharmacokinetics. In murine studies, a daily oral dose of 30 mg/kg for 28 days demonstrated efficacy in reducing liver iron overload and oxidative stress while upregulating hepcidin. Parallel control groups (vehicle-treated) and co-treatment arms (e.g., deferiprone) are critical to assess combinatorial effects . Statistical analysis via two-way ANOVA with post-hoc tests (e.g., Holm-Sidak) is advised for multi-group comparisons .

Q. What biomarkers are validated for assessing this compound’s therapeutic efficacy in erythropoietic disorders?

  • Answer : Key biomarkers include:

  • Hematologic : Hemoglobin (Hb), reticulocyte count, mean corpuscular volume (MCV).
  • Iron metabolism : Serum hepcidin, liver iron content (quantified via histology or MRI).
  • Oxidative stress : Carbonylated proteins (OxyBlot), antioxidant enzymes (e.g., Nqo1, Prx2) .
    In clinical trials, reduction of protoporphyrin IX (PPIX) serves as a surrogate endpoint for accelerated approval .

Q. How can researchers ensure reproducibility in this compound studies?

  • Answer : Detailed documentation of experimental protocols (e.g., dosing regimen, sample preparation) is essential. For in vivo studies, standardize housing conditions, diet, and genetic backgrounds. In molecular assays, include positive/negative controls (e.g., Nrf2-/- mice to validate target specificity) and report statistical power calculations .

Q. What are the ethical considerations for this compound studies involving animal models?

  • Answer : Follow institutional guidelines for humane endpoints (e.g., monitoring Hb levels to prevent severe anemia). Justify sample sizes using power analysis to minimize animal use. For genetic models, disclose breeding strategies and genetic validation methods .

Advanced Research Questions

Q. How can contradictory findings between preclinical and clinical data on this compound be reconciled?

  • Answer : Preclinical studies in β-thalassemia mice show improved Hb and reduced iron overload, but clinical trials (e.g., AURORA, BEACON) focus on PPIX reduction in erythropoietic protoporphyria (EPP). To address discrepancies:

  • Compare interspecies differences in heme synthesis pathways.
  • Evaluate clinical trial design (e.g., patient stratification, endpoints) vs. preclinical models.
  • Conduct translational studies using patient-derived erythroid progenitors .

Q. What methodological frameworks (e.g., PICOT) are suitable for designing Phase 3 trials for this compound?

  • Answer : Apply the PICOT framework:

  • P : Patients with EPP or β-thalassemia.
  • I : Oral this compound (e.g., 60 mg/day).
  • C : Placebo or standard care (e.g., deferiprone).
  • O : Reduction in PPIX (surrogate endpoint) or Hb normalization.
  • T : 6–12 months for efficacy assessment.
    Ensure alignment with FDA guidance on surrogate endpoints and confirmatory trial design .

Q. How can researchers analyze this compound’s dual role in heme synthesis modulation and Nrf2 activation?

  • Answer : Use molecular docking simulations to study this compound’s interaction with Keap1-Nrf2 complexes. Validate findings via co-immunoprecipitation (Co-IP) and ubiquitination assays in osteoclast differentiation models. Compare outcomes in wild-type vs. Nrf2-/- mice to isolate mechanisms .

Q. What strategies mitigate confounding variables in this compound combination therapies (e.g., with deferiprone)?

  • Answer : In murine studies, co-administration of this compound and deferiprone worsened anemia despite early Hb improvements. To address this:

  • Conduct pharmacokinetic studies to rule out drug interactions.
  • Use factorial design experiments to isolate individual vs. synergistic effects.
  • Monitor oxidative stress markers to assess compensatory pathways .

Q. How should researchers address heterogeneity in patient responses to this compound during clinical trials?

  • Answer : Implement subgroup analyses based on genetic variants (e.g., ALAS2 mutations in EPP). Use adaptive trial designs to modify dosing or enrollment criteria. Incorporate real-world evidence (e.g., EPP LIGHT survey) to identify predictors of response .

Q. Methodological Recommendations

  • Data Analysis : Use mixed-effects models for longitudinal clinical data. For preclinical studies, report effect sizes (e.g., Cohen’s d) alongside p-values .
  • Literature Review : Prioritize primary studies from PubMed and ClinicalTrials.gov . Exclude non-peer-reviewed sources (e.g., ) .
  • Ethical Compliance : Disclose conflicts of interest and adhere to CONSORT guidelines for clinical trial reporting .

Properties

IUPAC Name

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUGYIUSCYNSQR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233556
Record name Bitopertin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845614-11-1
Record name Bitopertin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845614-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bitopertin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845614111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitopertin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bitopertin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BITOPERTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8L6AN59YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.